What is the chemical structure of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate
What is the chemical structure of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate
Structural Elucidation and Synthesis of 3,3-Dimethyl-8,9-dinorbornan-2-yl Benzoate: A Technical Guide
Executive Summary
In the fields of advanced fragrance formulation and prodrug design, bicyclic monoterpenoid esters offer unique physicochemical properties driven by their rigid, sterically hindered carbon frameworks. 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (commonly known as fenchyl benzoate, CAS: 55066-54-1) is a highly lipophilic, hydrolytically stable ester[1][2]. This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical profile, and the causal logic behind its synthesis and analytical validation.
Structural Elucidation & Nomenclature Logic
The nomenclature of bicyclic monoterpenes can often obscure their structural reality. The formal IUPAC name for this compound is 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl benzoate [1]. However, the alternative regulatory name—3,3-dimethyl-8,9-dinorbornan-2-yl benzoate—reveals a fascinating structural derivation:
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The Parent Scaffold: Bornane (1,7,7-trimethylbicyclo[2.2.1]heptane).
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The "Dinor" Modification: The prefix "8,9-dinor" dictates the removal of the two methyl groups at the C7 bridgehead position, reducing the scaffold to 1-methylbicyclo[2.2.1]heptane.
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The "3,3-Dimethyl" Addition: Re-introducing two methyl groups at the C3 position yields the 1,3,3-trimethylbicyclo[2.2.1]heptane skeleton, universally recognized as fenchane .
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The Esterification: The hydroxyl group at C2 is esterified with a benzoate moiety.
Because the C2 ester linkage is flanked by a bridgehead methyl at C1 and a gem-dimethyl group at C3, the ester bond is buried within a severe steric cleft. This structural feature is the core driver of the molecule's resistance to enzymatic and chemical hydrolysis[3].
Physicochemical Profile
The quantitative data defining this molecule dictates its behavior in both biological membranes and industrial matrices. The high XLogP and significant molar refractivity underscore its utility as a lipophilic carrier or fragrance fixative[4][5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Validation |
|---|---|---|
| CAS Registry Number | 55066-54-1 | ECHA Regulatory Database[1] |
| Molecular Formula | C17H22O2 | PubChem CID 108314[2] |
| Molecular Weight | 258.36 g/mol | PubChem CID 108314[2] |
| Monoisotopic Mass | 258.1619 Da | PubChemLite[4] |
| XLogP3 (Predicted) | 4.7 | PubChemLite[4] |
| Molar Refractivity | 75.42 ± 0.4 cm³ | TGSC Information System[5] |
Synthesis & Experimental Methodology
Standard Fischer esterification (carboxylic acid + alcohol + acid catalyst) is highly inefficient for synthesizing fenchyl benzoate. Causality: The extreme steric hindrance around the C2 hydroxyl group of fenchol prevents the formation of the bulky tetrahedral intermediate required in standard equilibrium-driven esterifications.
To bypass this, we utilize a Nucleophilic Acyl Substitution driven by a hyper-nucleophilic catalyst (4-Dimethylaminopyridine, DMAP). DMAP attacks benzoyl chloride to form an ultra-reactive N-acylpyridinium intermediate, which is electrophilic enough to force the reaction with the sterically hindered fenchol.
Step-by-Step Synthetic Protocol
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Reagent Preparation: Dissolve 10.0 mmol of fenchol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from prematurely hydrolyzing the benzoyl chloride.
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Catalyst & Base Addition: Add 12.0 mmol of anhydrous pyridine (acting as an HCl scavenger) and 1.0 mmol of DMAP (acting as the nucleophilic catalyst).
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Electrophilic Activation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 11.0 mmol of benzoyl chloride. Rationale: The formation of the N-acylpyridinium intermediate is highly exothermic; thermal control prevents the degradation of the active species.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20°C) for 12 hours to ensure complete conversion.
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Quenching & Phase Separation: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the organic layer, wash sequentially with 1M HCl (to remove residual pyridine/DMAP) and brine, then dry over anhydrous Na2SO4.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield pure 3,3-dimethyl-8,9-dinorbornan-2-yl benzoate.
Caption: Workflow of DMAP-catalyzed nucleophilic acyl substitution for fenchyl benzoate synthesis.
Analytical Characterization (Self-Validating System)
To ensure absolute scientific integrity, the synthesized compound must pass through a self-validating analytical loop. A single analytical method is insufficient due to the risk of isomeric impurities (e.g., isobornyl benzoate).
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Primary Mass Confirmation (GC-MS): The sample is subjected to Gas Chromatography-Mass Spectrometry. The protocol validates success if the molecular ion peak [M]+ is observed at m/z 258.16[4]. Furthermore, the fragmentation pattern must show a base peak at m/z 105 (benzoyl cation) and m/z 137 (fenchyl cation), proving the specific cleavage of the ester bond.
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Structural Resonance Validation (NMR): 1 H NMR is used to validate the exact position of the esterification. In the starting material (fenchol), the C2 proton resonates at ~3.2 ppm. Upon successful esterification, the electron-withdrawing benzoate group heavily deshields this proton, shifting it downfield to ~4.7 - 4.9 ppm . If this shift is absent, the esterification failed.
Caption: Self-validating analytical workflow for structural confirmation and purity verification.
Pharmacological & Industrial Relevance
For drug development professionals, the 3,3-dimethyl-8,9-dinorbornan-2-yl scaffold is an exceptional tool for prodrug design . By attaching an active pharmaceutical ingredient (API) to the fenchyl alcohol via an ester linkage, developers can drastically increase the API's lipophilicity (enhancing Blood-Brain Barrier penetration). More importantly, the steric bulk of the gem-dimethyl group shields the ester bond from rapid degradation by plasma esterases, allowing for highly controlled, sustained release of the drug.
In industrial applications, this exact steric stability prevents the molecule from degrading in harsh, zeolite-containing matrices, making it a premium stabilizer and fixative in advanced fragrance formulations[3].
References
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European Chemicals Agency (ECHA). "Substance Information: 3,3-dimethyl-8,9-dinorbornan-2-yl benzoate". Europa.eu. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 108314, Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-benzoate". PubChem. Available at:[Link]
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PubChemLite. "55066-54-1 (C17H22O2)". University of Luxembourg. Available at:[Link]
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The Good Scents Company. "fenchyl benzoate 55066-54-1". TGSC Information System. Available at:[Link]
- Google Patents. "WO2007028480A1 - Particles containing zeolite and perfume having improved fragrance properties". Google Patents.
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-benzoate | C17H22O2 | CID 108314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007028480A1 - Particles containing zeolite and perfume having improved fragrance properties - Google Patents [patents.google.com]
- 4. PubChemLite - 55066-54-1 (C17H22O2) [pubchemlite.lcsb.uni.lu]
- 5. fenchyl benzoate 55066-54-1 [thegoodscentscompany.com]
